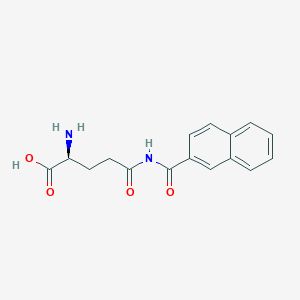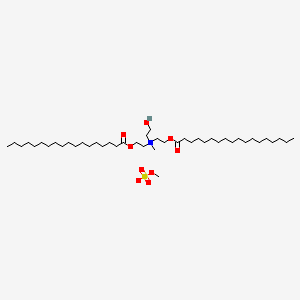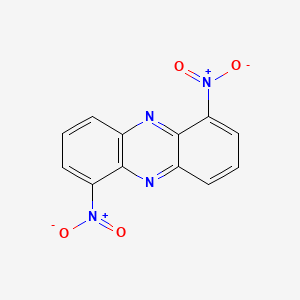
1,6-Dinitrophenazine
Vue d'ensemble
Description
1,6-Dinitrophenazine: is a chemical compound with the molecular formula C12H6N4O4 . It is a derivative of phenazine, characterized by the presence of two nitro groups at the 1 and 6 positions on the phenazine ring. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically requires careful temperature control to avoid over-nitration and to ensure the selective formation of the 1,6-dinitro derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory nitration process. This would include the use of industrial-grade nitric and sulfuric acids, large-scale reaction vessels, and stringent safety protocols to handle the exothermic nature of the nitration reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Dinitrophenazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1,6-Diaminophenazine.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Dinitrophenazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives, which are valuable in the study of organic electronics and materials science.
Biology: Phenazine derivatives, including this compound, are studied for their antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is ongoing into the potential therapeutic applications of phenazine derivatives in treating diseases such as cancer and bacterial infections.
Industry: this compound and its derivatives are used in the production of dyes and pigments due to their vibrant colors
Mécanisme D'action
The mechanism of action of 1,6-Dinitrophenazine is primarily related to its ability to undergo redox reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions. This redox activity is crucial in its antimicrobial properties, where the compound can generate reactive oxygen species that damage microbial cells. Additionally, the phenazine core can intercalate into DNA, disrupting cellular processes in bacteria and cancer cells .
Comparaison Avec Des Composés Similaires
- 1,3-Dinitrophenazine
- 1,9-Dinitrophenazine
- 1,6-Diaminophenazine
Comparison: 1,6-Dinitrophenazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. Compared to 1,3-Dinitrophenazine and 1,9-Dinitrophenazine, the 1,6-isomer has distinct redox properties and a different pattern of substitution reactions. The 1,6-Diaminophenazine, on the other hand, is a reduced form of this compound and exhibits different chemical behavior due to the presence of amino groups instead of nitro groups .
Propriétés
IUPAC Name |
1,6-dinitrophenazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-8-4-2-6-10(16(19)20)12(8)13-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGCNHUWISZVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC=C(C3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190326 | |
| Record name | 1,6-Dinitrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36848-41-6 | |
| Record name | 1,6-Dinitrophenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036848416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DINITROPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO1IVD3S89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


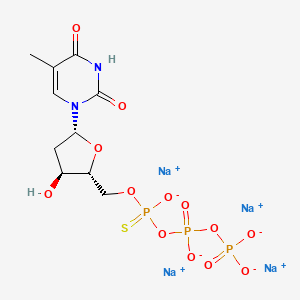
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
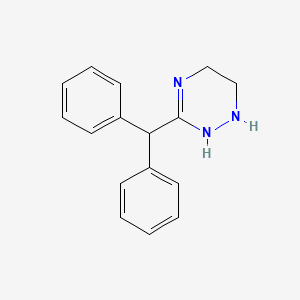
![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)

